molecular formula C9H13N3O2 B8699238 2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide

2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide

Cat. No.: B8699238
M. Wt: 195.22 g/mol
InChI Key: WXFHPAQTJCTBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an aminopyridine moiety and an N-methoxy-N-methylacetamide group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide typically involves the reaction of 6-aminopyridine with N-methoxy-N-methylacetamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents that are more environmentally friendly and cost-effective may be explored .

Chemical Reactions Analysis

Types of Reactions

2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminopyridine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The N-methoxy-N-methylacetamide group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(6-methoxy-2-naphthyl)propanamide: This compound has a similar structure but with a naphthyl group instead of a pyridine ring.

    N-methoxy-N-methylacetamide: This compound lacks the aminopyridine moiety but shares the N-methoxy-N-methylacetamide group.

Uniqueness

2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide is unique due to the presence of both the aminopyridine and N-methoxy-N-methylacetamide groups. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one of these functional groups .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide

InChI

InChI=1S/C9H13N3O2/c1-12(14-2)9(13)6-7-4-3-5-8(10)11-7/h3-5H,6H2,1-2H3,(H2,10,11)

InChI Key

WXFHPAQTJCTBOK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=NC(=CC=C1)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide (200 mg, 0.88 mmol) in 4 ml ethanol was added palladium on carbon (25 mg) and the resulting mixture set under hydrogen atmosphere and stirred vigorously at room temperature for 2 hours. The catalyst was filtered off using a 0.45 mM Oilmen PTFE syringe filter washing the solid with 10 mL of methanol. The filtrate was concentrated to dryness under reduced pressure and used for the next reaction without further purification (84.4 mg, 53%). LC-MS: C9H13N3O2 calculated 195.22 found m/z (ES) 196 (MH)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

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